molecular formula C14H10O10 B12850450 Hexahydroxydiphenic acid

Hexahydroxydiphenic acid

Cat. No.: B12850450
M. Wt: 338.22 g/mol
InChI Key: MFTSECOLKFLUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Hexahydroxydiphenic acid can be synthesized through the oxidative coupling of gallic acid The reaction conditions typically involve the use of oxidizing agents to facilitate the coupling process

Chemical Reactions Analysis

Hexahydroxydiphenic acid undergoes various chemical reactions, including:

Scientific Research Applications

Health and Nutritional Applications

Hexahydroxydiphenic acid is primarily known as a precursor to ellagic acid, which exhibits numerous health benefits including:

  • Antioxidant Properties : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, contributing to its potential in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, making it a candidate for natural preservatives in food products .

Case Study: Ellagic Acid in Cancer Prevention

Research has highlighted the role of ellagic acid (derived from this compound) in inhibiting cancer cell proliferation. In vitro studies have shown that ellagic acid can induce apoptosis in cancer cells, particularly in breast and colon cancers .

Industrial Applications

This compound's derivatives are utilized in various industrial applications:

  • Food Industry : As a natural antioxidant, it is used to enhance the shelf life of food products by preventing rancidity and spoilage .
  • Cosmetics : Its skin-protective properties make it a valuable ingredient in cosmetics aimed at anti-aging and skin repair .

Data Table: Industrial Applications of this compound

Application AreaSpecific UseBenefits
Food IndustryNatural preservativeExtends shelf life
CosmeticsAnti-aging creamsProtects skin from oxidative stress
PharmaceuticalsDietary supplementsSupports health through antioxidant action

Environmental Applications

This compound has been explored for its potential in environmental remediation:

  • Metal Chelation : Research indicates that derivatives of this compound can effectively chelate heavy metals from contaminated water sources, thus aiding in environmental cleanup efforts .
  • Biodegradable Materials : The compound’s derivatives are being investigated for use in developing biodegradable polymers that can replace conventional plastics, contributing to sustainable material science .

Case Study: Metal Ion Removal

A study demonstrated that ellagic acid could remove divalent metal ions from aqueous solutions effectively. This property suggests its potential application in wastewater treatment processes .

Mechanism of Action

The mechanism of action of hexahydroxydiphenic acid involves its interaction with various molecular targets and pathways. As an antioxidant, it can neutralize free radicals and reduce oxidative stress. The compound’s multiple hydroxyl groups allow it to form strong complexes with proteins and other macromolecules, which can inhibit harmful oxidative enzymes and lipid peroxidation processes .

Properties

Molecular Formula

C14H10O10

Molecular Weight

338.22 g/mol

IUPAC Name

2-(6-carboxy-2,3,4-trihydroxyphenyl)-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C14H10O10/c15-5-1-3(13(21)22)7(11(19)9(5)17)8-4(14(23)24)2-6(16)10(18)12(8)20/h1-2,15-20H,(H,21,22)(H,23,24)

InChI Key

MFTSECOLKFLUSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.